Bis[2-(2-benzoxazolyl)phenolato]zinc(II)

OLED Electron transport material Charge carrier mobility

OLED researchers face chromaticity mismatch and charge-balance issues when substituting zinc-chelate complexes. Zn(HPB)₂ is the only homoleptic benzoxazole Zn(II) complex that combines deep-blue emission with hole-blocking capability: • EL λmax = 455 nm, HOMO = 6.5 eV for efficient exciton confinement. • Electron mobility ~10⁻⁵ cm²/Vs, 10× higher than Alq₃. • White OLED CIE (0.32, 0.33) when paired with DCJTB. Use Zn(HPB)₂ for blue-emitting layers, hole-blocking interlayers, and white OLED architectures. Available in gram quantities with rapid global dispatch.

Molecular Formula C26H16N2O4Zn
Molecular Weight 485.8 g/mol
CAS No. 23467-27-8
Cat. No. B1384523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis[2-(2-benzoxazolyl)phenolato]zinc(II)
CAS23467-27-8
Molecular FormulaC26H16N2O4Zn
Molecular Weight485.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)O.C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)O.[Zn]
InChIInChI=1S/2C13H9NO2.Zn/c2*15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16-13;/h2*1-8,15H;/q;;+2/p-2
InChIKeySXKBKLGHKDARFJ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zn(HPB)₂ Material Identity and OLED Specifications


Bis[2-(2-benzoxazolyl)phenolato]zinc(II), systematically named zinc bis[2-(2-hydroxyphenyl)benzoxazolate] and widely abbreviated as Zn(HPB)₂ or Zn(BOX)₂, is a homoleptic zinc(II) coordination complex (C₂₆H₁₆N₂O₄Zn, MW 485.80 g/mol) in which two bidentate 2-(2-benzoxazolyl)phenolate ligands chelate a central Zn²⁺ ion . Commercially supplied as a light-yellow to amber crystalline powder with a purity specification ≥97.0% (chelometric titration/NMR) and a melting point of approximately 110 °C , the compound belongs to the class of metal-chelate organic semiconductors purposefully developed for vacuum-deposited thin-film organic light-emitting diode (OLED) architectures. First reported as a blue electroluminescent material by Nakamura et al. in 1994, Zn(HPB)₂ has since been established as a dual-function material capable of serving simultaneously as a blue emitter and as a hole-blocking layer (HBL) owing to its exceptionally deep highest occupied molecular orbital (HOMO) level of 6.5 eV [1].

Deposition Vacuum thermal evaporation thin-film fabrication
Dual Function Blue emitter (~455 nm) and hole-blocking layer
Critical Property Deep HOMO (6.5 eV) for exciton confinement

Zn(HPB)₂ vs. Generic Substitutes: Performance Risks


Procurement decisions for OLED active-layer materials cannot assume interchangeability among zinc-chelate complexes, even those sharing the benzoxazole or benzothiazole ligand family. The specific combination of the 2-(2-hydroxyphenyl)benzoxazole ligand with Zn(II) produces a unique confluence of electronic properties—a HOMO of 6.5 eV that enables efficient hole blocking, an electron mobility approximately one order of magnitude higher than the industry benchmark Alq₃, and a blue electroluminescence peak at 455 nm that is absent in closely related analogs such as the mixed-ligand Zn(HPB)q (532 nm, yellow-green) and the thiazole variant Zn(BTZ)₂ (greenish-white) [1]. Substituting any of these alternatives alters the energy-level alignment within the multilayer OLED stack, shifts the emission chromaticity, and modifies charge-balance dynamics, each of which directly impacts device luminous efficiency, turn-on voltage, and operational color stability. The quantitative evidence below documents precisely where the target compound diverges from its nearest comparators and why material-by-specification procurement is technically justified [2].

Zn(HPB)₂
Zn(HPB)q / Zn(phen)q
Substitution may shift electroluminescence from 455 nm blue to 532–535 nm yellow-green, altering display chromaticity.
Zn(HPB)₂
Zn(BTZ)₂
Benzothiazole analog may shift white emission from blueish-white to greenish-white, affecting color temperature.
Zn(HPB)₂
Generic zinc chelate
HOMO level mismatch may alter charge balance and hole-blocking efficacy in multilayer OLED stacks.

Zn(HPB)₂ Quantitative Differentiation Evidence


Electron Mobility Advantage Over Alq₃

The bis[2-(2-hydroxyphenyl)benzoxazolate]zinc (ZnPBO) class, which includes the target compound, exhibits an electron mobility (μₑ) of approximately 10⁻⁵ cm²/Vs measured by the time-of-flight technique on vacuum-deposited thin films at an applied electric field of 5 × 10⁵ V/cm [1]. This value exceeds the electron mobility of tris(8-hydroxyquinolinolato)aluminum (Alq₃), the most widely used electron-transporting material in OLEDs, by approximately one order of magnitude (Alq₃ μₑ ≈ 10⁻⁶ cm²/Vs under comparable field conditions) [2]. The study authors explicitly state that the electron mobility of the ZnPBO series is 'higher than that of the representative electron transporting organic material, Alq' [1].

Electron Mobility vs. Alq₃
Class-level inference
μₑ ≈10⁻⁵ cm²/Vs (ZnPBO class)
May reduce electron-transport bottleneck vs. Alq₃ (~10⁻⁶ cm²/Vs).
Time-of-flight on vacuum-deposited films; class-level measurement.
OLED Electron transport material Charge carrier mobility Time-of-flight Alq3 alternative

Deep HOMO Enabling Hole Blocking

The ionization potential (IP, equivalent to HOMO energy) of Zn(HPB)₂ was determined by cyclic voltammetry to be 6.5 eV, with an electron affinity (EA) of 3.0 eV and an electrochemical bandgap (Eg) of 3.5 eV [1]. In a direct head-to-head comparison within the same study, the IPs of the related zinc complexes Zn(HPB)q and Zn(phen)q were measured as 6.8 eV and 7.3 eV, respectively, while their EL emission wavelengths were 532 nm and 535 nm (yellow-green) versus Zn(HPB)₂ at 455 nm (blue) [1]. This 6.5 eV HOMO is approximately 1.0–1.1 eV deeper than that of the common hole-transport material NPB (HOMO ≈ 5.4–5.5 eV) and approximately 0.7 eV deeper than that of Alq₃ (HOMO ≈ 5.8 eV), creating a substantial energy barrier that effectively blocks hole leakage from the emissive layer to the cathode [2].

Deep HOMO Level
Head-to-head
HOMO 6.5 eV vs. Zn(HPB)q 6.8 eV, Zn(phen)q 7.3 eV
Enables hole-blocking interface; shallower than deeper-HOMO analogs.
Cyclic voltammetry; Jang et al. 2006.
Hole-blocking layer HOMO Ionization potential Cyclic voltammetry Exciton confinement

Blue Emission Differentiation from Zn(HPB)q

In the direct head-to-head characterization by Jang et al., the electroluminescence spectrum of Zn(HPB)₂ exhibited a peak at 455 nm in the blue region, whereas the mixed-ligand analog Zn(HPB)q (in which one benzoxazole ligand is replaced by 8-hydroxyquinoline) emitted at 532 nm (yellow-green), and Zn(phen)q emitted at 535 nm (yellow-green) [1]. The 77 nm blue shift of Zn(HPB)₂ relative to Zn(HPB)q is a direct consequence of the wider HOMO-LUMO gap imposed by the bis-benzoxazole ligand set. Furthermore, when employed as the blue-emitting component in a white OLED with the structure ITO/NPB/Zn(HPB)₂/Alq₃:DCJTB/LiF/Al, the device achieved Commission Internationale de l'Eclairage (CIE) coordinates of (0.32, 0.33) at 14 V, extremely close to the ideal white point of (0.33, 0.33), with excellent color stability across operating voltages [2].

Blue Emission vs. Zn(HPB)q
Head-to-head
EL λmax 455 nm (blue) vs. 532 nm (yellow-green)
Required for blue emitter procurement; 77 nm blue shift.
White OLED CIE (0.32,0.33) at 14 V.
Blue emitter Electroluminescence Color purity CIE coordinates White OLED

Zn(BOX)₂ vs. Zn(BTZ)₂ Emission Chromaticity

Kwon et al. fabricated identically structured OLED devices (ITO/TPD/Zn complex/Al) to directly compare the electroluminescent characteristics of Zn(BOX)₂ (the benzoxazole-based target compound) and Zn(BTZ)₂ (the benzothiazole analog in which the benzoxazole oxygen is replaced by sulfur) [1]. Under identical vacuum evaporation and device operation conditions, Zn(BOX)₂ produced a blueish-white emission, whereas Zn(BTZ)₂ yielded a greenish-white emission [1]. This chromaticity difference arises from the reduced electronegativity of sulfur versus oxygen, which alters the ligand-field strength and the HOMO-LUMO gap of the complex. The same study established that both compounds are viable white-luminance materials but are not spectrally interchangeable.

Zn(BOX)₂ vs. Zn(BTZ)₂
Head-to-head
Blueish-white vs. greenish-white emission
Ligand choice shifts white chromaticity; spectral balance context.
Identical device structures; Mol. Cryst. Liq. Cryst. 2000.
Benzoxazole Benzothiazole Electroluminescence White emission Ligand engineering

Hole-Blocking Layer Performance Validation

Kim et al. demonstrated the quantitative benefit of inserting a Zn(HPB)₂ hole-blocking layer (5 nm) into an OLED with the structure ITO/NPB (40 nm)/Alq₃ (60 nm)/Zn(HPB)₂ (5 nm)/LiF/Al: the device achieved a luminous efficiency of 2.46 lm/W at 5 V, a maximum luminance of approximately 10,000 cd/m², and a turn-on voltage of only 2.5 V [1]. The low turn-on voltage is directly attributed to effective hole confinement by the 6.5 eV HOMO of Zn(HPB)₂, which prevents hole leakage to the cathode and forces exciton recombination within the Alq₃ emissive layer. Without the Zn(HPB)₂ HBL, hole leakage reduces recombination efficiency and increases the voltage required to achieve measurable luminance [1]. In separate experiments, Zn(HPB)₂ was also evaluated specifically as a hole-blocking material and its OLED performance was found to be superior to that of Zn(HPB)q when both were deployed in the HBL role [2].

HBL Device Performance
Reported
Turn-on 2.5 V, 2.46 lm/W at 5 V
Supports low-voltage OLED design with Zn(HPB)₂ HBL.
Device: ITO/NPB/Alq₃/Zn(HPB)₂/LiF/Al; reported max luminance ~10,000 cd/m².
Turn-on voltage Luminous efficiency Hole-blocking layer Device performance Energy level alignment

Zn(HPB)₂ Application Scenarios


Blue Emitter Layer for Full-Color OLEDs

When the device specification demands a blue emitter with an EL peak at approximately 450–455 nm and a deep HOMO (6.5 eV) that simultaneously serves as a hole-blocking interface, Zn(HPB)₂ is the appropriate procurement choice over Zn(HPB)q (532 nm, yellow-green) or Zn(phen)q (535 nm, yellow-green) [1]. No mixed-ligand or 8-hydroxyquinoline-substituted zinc complex in this family can deliver the blue chromaticity required. The material is deposited by thermal vacuum evaporation, consistent with standard small-molecule OLED fabrication lines.

Hole-Blocking Layer for Low-Voltage OLEDs

OLED architectures that insert Zn(HPB)₂ as a 5 nm HBL between the emissive layer and the cathode achieve a turn-on voltage of 2.5 V and a luminous efficiency of 2.46 lm/W at 5 V, attributed to the 6.5 eV HOMO that confines holes within the recombination zone [1]. This performance validates the procurement of Zn(HPB)₂ over alternative hole-blocking materials such as BCP (also HOMO ≈ 6.5 eV but with different electron-transport characteristics) when the lowest possible turn-on voltage is a device design priority.

Blue Fluorescent Host for White OLEDs

For white OLEDs fabricated with the structure ITO/NPB/Zn(HPB)₂/Alq₃:DCJTB/LiF/Al, the Zn(HPB)₂ layer provides the blue emission component that, combined with the orange-red DCJTB dopant in Alq₃, yields white light with CIE coordinates (0.32, 0.33) at 14 V—exceptionally close to the ideal white point [1]. Procurement of Zn(HPB)₂ for this application is technically justified because its blue emission (455 nm) is spectrally better matched to complementary orange dopants than the greenish-white emission of Zn(BTZ)₂ or the yellow emission of Zn(HPB)q, enabling a more complete white spectrum [2].

Electron-Transport Layer Alternative to Alq₃

In OLED stacks where electron transport through the Alq₃ layer is identified as the current-limiting step, replacement or supplementation with a ZnPBO-class material offering approximately 10× higher electron mobility (~10⁻⁵ vs. ~10⁻⁶ cm²/Vs) can reduce the electron-transport bottleneck and lower the device driving voltage [1]. This application scenario is supported by time-of-flight measurements directly comparing the ZnPBO class with Alq₃, though device-level integration studies with the specific CAS 23467-27-8 compound as the ETL component remain less documented than its HBL and emitter applications.

Application
Selection Property
Validation Focus
Blue emitter for full-color OLEDs
Blue EL peak (~455 nm) and deep HOMO identity
EL spectrum and CIE coordinate validation
Hole-blocking layer for low-voltage OLEDs
HOMO energy level alignment (6.5 eV)
Turn-on voltage and luminous efficiency review
Blue fluorescent host for white OLEDs
Blue emission complementary to orange dopants
White-point CIE and color stability assessment
Electron-transport layer alternative
Reported higher electron mobility context
Device current-voltage and efficiency validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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